5-(Cyclobutanecarboxamido)-2-methylbenzoic acid
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Overview
Description
5-(Cyclobutanecarboxamido)-2-methylbenzoic acid is an organic compound that features a cyclobutane ring attached to a carboxamide group, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutanecarboxamido)-2-methylbenzoic acid typically involves the amidation of a carboxylic acid precursor. One common method is the reaction of 2-methylbenzoic acid with cyclobutanecarboxamide under catalytic conditions. The reaction may require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutanecarboxamido)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
5-(Cyclobutanecarboxamido)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyclobutanecarboxamido)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the amide and methylbenzoic acid moieties.
2-Methylbenzoic acid: Contains the methylbenzoic acid structure but lacks the cyclobutane and amide groups.
Cyclobutanecarboxamide: Features the cyclobutane and amide groups but lacks the methylbenzoic acid moiety.
Uniqueness
5-(Cyclobutanecarboxamido)-2-methylbenzoic acid is unique due to its combination of a cyclobutane ring, an amide group, and a methylbenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-(cyclobutanecarbonylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-5-6-10(7-11(8)13(16)17)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
OPCBOWAZJXKJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)C(=O)O |
Origin of Product |
United States |
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